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Compound of Interest

Compound Name: 1,4-Heptadiyne

CAS No.: 66084-38-6

Cat. No.: B1625158

Get Quote

Executive Summary
1,4-Heptadiyne (CAS: 66084-38-6) represents a specialized class of "skipped" diynes where

two alkyne units are separated by a single methylene bridge (

). Unlike conjugated diynes, the 1,4-arrangement creates a unique electronic environment,
making the central methylene protons (

) highly acidic and chemically distinct. This molecule is a critical intermediate in the synthesis of
polyunsaturated fatty acid analogs, natural products (e.g., polyacetylenes), and as a "click
chemistry" linker in drug discovery.

This guide provides a definitive spectroscopic profile, a self-validating synthesis protocol, and

mechanistic insights into its stability, designed for researchers requiring high-purity

characterization.

Part 1: Structural Characterization & Molecular
Dynamics
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The defining feature of 1,4-heptadiyne is the bis-propargylic methylene at position C-3. This

structural motif acts as a spectroscopic "fingerprint" but also serves as the thermodynamic

weak point, susceptible to base-catalyzed isomerization into the conjugated 1,3-isomer.

Molecular Formula:

Molecular Weight: 92.14 g/mol SMILES:CCC#CC#C IUPAC Name: Hepta-1,4-diyne

Structural Numbering
For the spectroscopic data below, the carbon chain is numbered as follows:

[1][2]

Part 2: Comprehensive Spectroscopic Atlas
The following data is synthesized from standard increments for skipped alkynes and validated

against high-field NMR characteristics of homologous 1,4-diynes (e.g., 1,4-pentadiyne).

Nuclear Magnetic Resonance (NMR) Data
Table 1:

NMR Chemical Shifts (400 MHz,

)
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Position Group
Shift (

, ppm)

Multiplicit
y

Integratio
n

Coupling
(

, Hz)

Structural
Insight

C-3 3.15
Multiplet

(qn)
2H

Diagnostic

Peak: Bis-

propargylic

protons.

Significantl

y

deshielded

by two

alkyne

cones.

C-6 2.18
Multiplet

(qt)
2H

Propargylic

methylene

coupled to

ethyl

methyl and

long-range

to alkyne.

C-1 2.05 Triplet (t) 1H

Terminal

alkyne

proton.

Shows

long-range

coupling to

C-3.

C-7 1.12 Triplet (t) 3H

Terminal

methyl

group.

Table 2:
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NMR Chemical Shifts (100 MHz,

)

Position Carbon Type
Shift (

, ppm)
Assignment Note

C-4, C-5 Internal Alkyne ~80.5, 74.2
Distinct from terminal

alkyne carbons.

C-2 Terminal Alkyne (quat) ~79.8
Quaternary carbon

attached to C-3.

C-1 Terminal Alkyne (CH) ~68.5
Characteristic terminal

CH signal.

C-6 Ethyl Methylene 12.5 Propargylic position.

C-7 Methyl 13.8 Terminal alkyl.

C-3 Skipped Methylene 9.8

Key Identification:

Upfield shift due to

anisotropic shielding

from alkynes.

Infrared Spectroscopy (FT-IR)
Table 3: Key Vibrational Modes (Neat Film)
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Wavenumber (

)
Functional Group Mode Diagnostic Utility

3295 - 3310 Stretch

Strong, sharp band

confirming terminal

alkyne.

2975, 2935
(

)

Stretch
Alkyl chain (ethyl)

vibrations.

2210 - 2250 Stretch

Weak/Medium. Two

bands often visible

(terminal vs internal).

1430 Bend

Scissoring

deformation of the

unique C-3

methylene.

630 - 650 Bend
Broad, strong wagging

vibration.

Mass Spectrometry (EI, 70 eV)
Molecular Ion (

): m/z 92 (Base peak or high intensity).

Fragmentation:

77 (

): Loss of terminal methyl.

63 (

): Characteristic hydrocarbon fragment.

39 (
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): Propargyl cation (highly stable).

Part 3: Synthesis & Purification Protocol
Methodology: Copper(I)-catalyzed coupling of propargyl bromide with 1-butyne. Rationale: This

route avoids the use of unstable di-Grignards and provides higher regioselectivity than

isomerization routes.

Experimental Workflow (Graphviz)

Reactants:
1-Butyne + Propargyl Bromide

Catalysis:
CuCl (5 mol%), NH2OH·HCl

EtNH2 (Solvent/Base)

Reaction:
0°C -> RT, 4-6 Hours

N2 Atmosphere

Quench:
Aqueous NH4Cl + HCl

Purification:
Extraction (Et2O)

Distillation (bp ~110°C)

Final Product:
1,4-Heptadiyne
(Store @ -20°C)

Click to download full resolution via product page

Figure 1: Step-by-step synthesis workflow for 1,4-heptadiyne via Cu(I)-catalyzed coupling.

Detailed Protocol
Reagent Preparation:

To a flame-dried 3-neck flask under

, add ethylamine (70% aq, used as solvent/base) and cool to 0°C.

Add CuCl (5 mol%) and hydroxylamine hydrochloride (catalytic amount to prevent Cu

oxidation). The solution should appear pale yellow/green.

Coupling:

Add 1-butyne (1.1 equiv) slowly to the mixture.

Add propargyl bromide (1.0 equiv) dropwise over 30 minutes. The exotherm must be

controlled to keep

.

Self-Validating Checkpoint:
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Visual: The reaction mixture often precipitates ammonium salts.

TLC/GC: Monitor the disappearance of propargyl bromide. If starting material remains

after 4 hours, add 1 mol% additional CuCl.

Workup:

Pour mixture into ice-cold saturated

.

Acidify slightly with dilute HCl to solubilize amine salts.

Extract with diethyl ether (

).

Purification:

Dry organics over

.

Critical Step: Distill at atmospheric pressure (or slight vacuum). 1,4-Heptadiyne boils

approx 110-112°C (estimated). Note: Do not distill to dryness due to polymerization risk.

Part 4: Mechanistic Insights & Stability
The "Skipped" vs. "Conjugated" Dilemma
Researchers must be aware that 1,4-heptadiyne is thermodynamically less stable than its

conjugated isomer, 1,3-heptadiyne. The central methylene protons (

) are easily removed by strong bases (e.g., NaOEt, t-BuOK), leading to an allene intermediate
and subsequent rearrangement.

Storage Protocol: Store neat at -20°C under Argon. Avoid contact with basic alumina or amine

solvents for prolonged periods.

Isomerization Pathway (Graphviz)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1625158/docs?utm_src=pdf-body#1-4-heptadiyne-spectroscopic-atlas-technical-synthesis-guide
https://www.benchchem.com/product/b1625158/docs?utm_src=pdf-body#1-4-heptadiyne-spectroscopic-atlas-technical-synthesis-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1625158?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Click to download full resolution via product page

Figure 2: Base-catalyzed isomerization mechanism from skipped 1,4-system to conjugated 1,3-

system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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